

Technical Guide: (2-Cyclopropylphenyl)methanamine and Related Compounds

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Compound of Interest

Compound Name: (2-Cyclopropylphenyl)methanamine

Cat. No.: B039418

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Disclaimer: As of late 2025, publicly accessible chemical databases and scientific literature contain no specific experimental data, quantitative analysis, or detailed protocols for the compound **(2-Cyclopropylphenyl)methanamine**. The information presented herein is based on closely related structural isomers and derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Compound Identification: Isomeric Analysis

Due to the absence of data for **(2-Cyclopropylphenyl)methanamine**, we will examine a structurally related and well-documented isomer, Cyclopropyl(phenyl)methanamine. It is crucial to note the structural difference: in the requested compound, the cyclopropyl group is attached to the phenyl ring, whereas in the isomer below, both the cyclopropyl and phenyl groups are attached to the same carbon atom of the methanamine moiety.

Cyclopropyl(phenyl)methanamine

Identifier	Value
IUPAC Name	cyclopropyl(phenyl)methanamine[1]
InChIKey	UCRSQPUGEDLYSH-UHFFFAOYSA-N[1]
SMILES	<chem>C1CC1C(C2=CC=CC=C2)N</chem> [1]
Molecular Formula	C10H13N[1]
Molecular Weight	147.22 g/mol [1]

Physicochemical and Safety Data

The following data pertains to Cyclopropyl(phenyl)methanamine.

Property	Value	Source
Boiling Point	103-115 °C	ChemicalBook[2]
Density (Predicted)	1.082±0.06 g/cm3	ChemicalBook[2]
pKa (Predicted)	9.29±0.10	ChemicalBook[2]
Hazard Class	Acute Toxicity (Oral), Category 3	PubChem[1]
GHS Hazard Statement	H301: Toxic if swallowed	PubChem[1]

Experimental Protocols: Synthesis of a Substituted Cyclopropylmethanamine Derivative

While a specific protocol for **(2-Cyclopropylphenyl)methanamine** is unavailable, the synthesis of related structures often involves multi-step sequences. The following protocol is adapted from the synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, a selective serotonin 2C agonist, which showcases a general strategy for constructing the cyclopropylmethanamine moiety.[3]

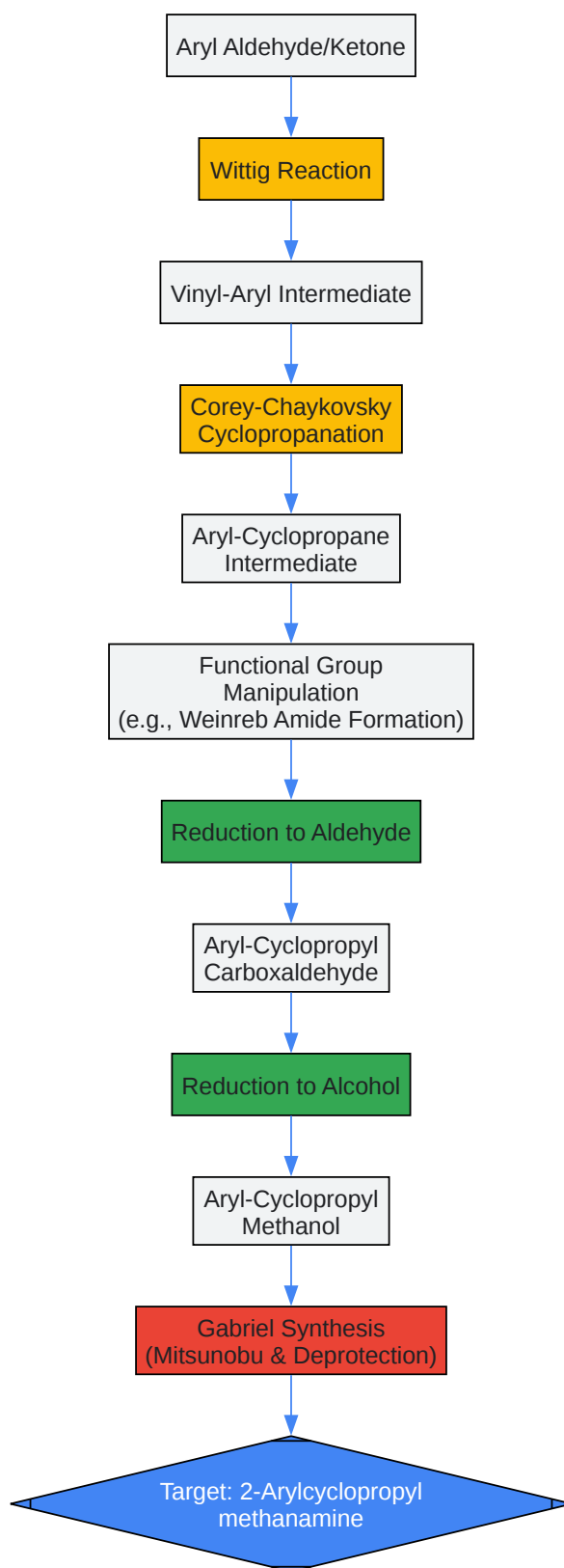
General Synthetic Strategy

The synthesis of a 2-substituted cyclopropylmethanamine can be conceptualized through the following key transformations:

- **Olefin Synthesis:** A Wittig reaction can be employed to generate a vinyl-substituted aromatic intermediate.
- **Cyclopropanation:** The olefin is then converted to a cyclopropane ring, for example, via the Corey-Chaykovsky reaction.
- **Functional Group Interconversion:** The substituent on the cyclopropane ring is converted to an aldehyde. This can be achieved through various methods, including the reduction of a Weinreb amide.
- **Amination:** The aldehyde is reduced to an alcohol, which is then converted to the primary amine. A common method for this step is the Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine (a Gabriel synthesis).^[3]

Visualized Synthetic Workflow

The logical flow for the synthesis of a generic 2-Arylcyclopropylmethanamine is depicted below.



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General Synthetic Workflow for 2-Arylcyclopropylmethanamine.

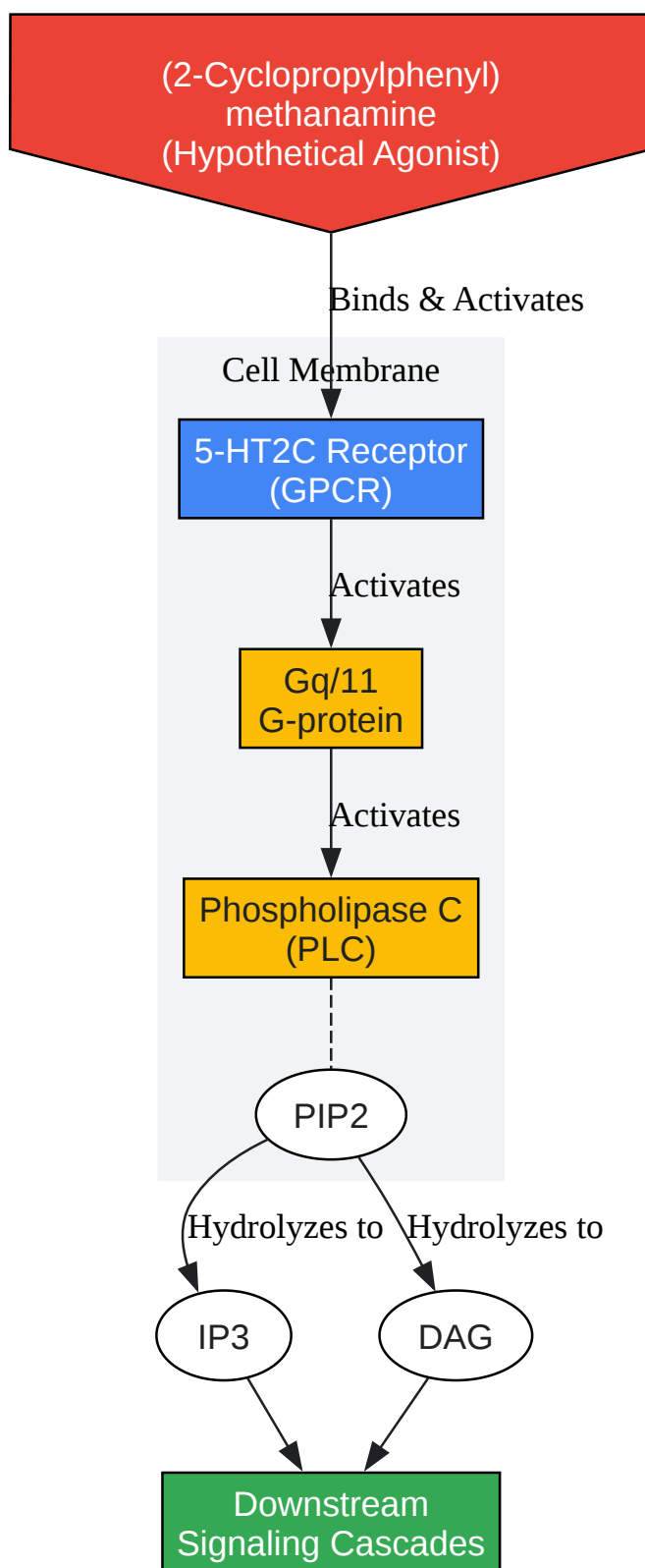
Biological Activity and Signaling Pathways

There is no available information on the biological activity or associated signaling pathways for **(2-Cyclopropylphenyl)methanamine**. However, the broader class of phenylcyclopropane-containing molecules has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-depressive, and anti-tumor effects.^[4] For instance, the previously mentioned derivative, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, was designed and evaluated as a selective serotonin 2C (5-HT_{2C}) agonist.^{[3][5]}

Hypothetical Signaling Pathway Involvement

Given that structurally related compounds act as serotonin receptor agonists, a hypothetical signaling pathway could involve the activation of G-protein coupled receptors (GPCRs) like the 5-HT_{2C} receptor. This would typically lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers would then propagate the signal downstream.

Below is a generalized diagram of a GPCR signaling pathway that could be relevant for this class of compounds.



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